Methyl acetoacetate

Catalog No.
S603468
CAS No.
105-45-3
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetoacetate

CAS Number

105-45-3

Product Name

Methyl acetoacetate

IUPAC Name

methyl 3-oxobutanoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3

InChI Key

WRQNANDWMGAFTP-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC

Solubility

Soluble in 2 parts water; miscible with alcohol and ether
SOLUBILITY IN WATER: 38 G/100 ML
500.0 mg/mL
Solubility in water, g/100ml: 50

Synonyms

Methyl Ester Acetoacetic Acid; 3-Oxobutanoic Acid Methyl Ester; 3-Oxobutyric Acid Methyl Ester; Acetoacetate Methyl Ester; Methyl 3-Oxobutanoate; Methyl 3-Oxobutyrate; Methyl Acetoacetate; Methyl Acetylacetate

Canonical SMILES

CC(=O)CC(=O)OC

Organic Synthesis:

  • Precursor for Diverse Molecules

    MAA serves as a versatile building block for synthesizing various complex organic molecules. Its reactive ketone and ester functional groups allow it to participate in numerous reactions, including aldol condensations, Claisen condensations, and Michael additions. These reactions lead to the formation of various heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, which have diverse applications in medicinal chemistry and materials science [, ].

  • Biginelli Reaction

    Notably, MAA plays a crucial role in the Biginelli reaction, a one-pot condensation that efficiently produces dihydropyrimidinones. These dihydropyrimidinones are valuable scaffolds for drug discovery due to their diverse biological activities, including antihypertensive, anti-cancer, and calcium channel modulatory properties [].

Analytical Chemistry:

  • Reagent in Chemical Analysis: MAA's unique chemical properties make it a valuable reagent in various analytical techniques. For example, it can be used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography and mass spectrometry [].

Other Research Applications:

  • Biomedical Research: While the specific mechanisms are still under investigation, some studies suggest that MAA might play a role in certain metabolic pathways and potentially contribute to the development of specific diseases []. Further research is needed to fully understand these potential links.

Methyl acetoacetate is an organic compound classified as a beta-keto ester, with the molecular formula C5H8O3C_5H_8O_3 and a molecular weight of approximately 116.12 g/mol. It appears as a clear, colorless liquid and is slightly soluble in water, with a density of 1.076 g/cm³. Methyl acetoacetate is known for its distinctive fruity odor and is commonly used as a flavoring agent and solvent in various applications .

MAA is a flammable liquid and can irritate the eyes, skin, and respiratory system upon contact or inhalation.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MAA.

  • Knoevenagel Condensation: This reaction allows methyl acetoacetate to form various target products, including amino acids and pharmaceuticals .
  • Biginelli Reaction: It can react to produce dihydropyrimidinones, which are important in medicinal chemistry .
  • Hydrolysis: In the presence of strong acids or bases, methyl acetoacetate can hydrolyze to yield methanol and acetic acid .
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to form acetone and carbon dioxide .

Methyl acetoacetate exhibits several biological activities. It is involved in metabolic pathways as one of the ketone bodies produced during the breakdown of fatty acids. Its derivatives have been studied for potential antimicrobial and anticancer properties, although further research is needed to fully elucidate these effects .

Methyl acetoacetate can be synthesized through various methods:

  • Esterification: Reacting methyl acetate with acetic acid in the presence of strong acids such as sulfuric acid.
  • Carbonylation: A method involving the carbonylation of methanol, often used in industrial settings.
  • Reaction with Sodium Methoxide: This involves reacting methyl acetate with sodium methoxide to produce methyl acetoacetate .

The applications of methyl acetoacetate are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including antibiotics and antihypertensive agents like nifedipine .
  • Flavoring Agent: Used in food products for its fruity flavor.
  • Solvent: Acts as a solvent for cellulose ethers and other compounds.
  • Chemical Reagent: Employed in organic synthesis for producing alpha-substituted acetoacetic esters and cyclic compounds like pyrazole and pyrimidine derivatives .

Methyl acetoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetoacetateC6H10O3C_6H_{10}O_3Longer ethyl chain; more hydrophobic properties
AcetylacetoneC5H8O2C_5H_8O_2Lacks ester functionality; more acidic properties
Diethyl malonateC7H12O4C_7H_{12}O_4Contains two ethyl groups; used in similar reactions
Methyl 3-oxobutanoateC5H8O3C_5H_8O_3Another name for methyl acetoacetate; identical structure

Methyl acetoacetate stands out due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of

Methyl acetoacetate has a rich history in organic chemistry, dating back to the late 19th century when chemists began exploring β-keto esters as valuable synthetic intermediates. The compound gained prominence through its incorporation in several named reactions that have become cornerstones of heterocyclic chemistry. In 1881, Arthur Rudolf Hantzsch utilized compounds like methyl acetoacetate in his groundbreaking pyridine synthesis, which remains a standard method for creating pyridine derivatives. A decade later in 1891, Pietro Biginelli developed his eponymous reaction using compounds similar to methyl acetoacetate, leading to the creation of dihydropyrimidinones that now have significant pharmaceutical applications.

Pietro Biginelli (1860-1937), who studied at the University of Turin under Icilio Guareschi, initially misinterpreted the products of his three-component reaction between urea, aldehyde, and ethyl acetoacetate as having open-chain acyclic structures before correctly identifying them as pyrimidines. This discovery eventually led to the development of reactions using methyl acetoacetate that follow similar mechanistic pathways.

Throughout the 20th century, methyl acetoacetate continued to gain importance as synthetic methodologies evolved, eventually becoming a standard reagent in organic laboratories worldwide for its versatility in carbon-carbon bond formation and heterocycle synthesis.

Structural Features and Reactivity Principles

Methyl acetoacetate (systematic name: methyl 3-oxobutanoate) possesses a characteristic β-keto ester structure that confers unique reactivity patterns. The compound contains both ketone and ester functionalities separated by a methylene group, making it an ambident nucleophile with multiple reactive sites.

The structure of methyl acetoacetate can be represented as follows:

CH₃C(=O)CH₂C(=O)OCH₃

This arrangement creates several key features that determine its reactivity:

  • The α-carbon between the carbonyl groups is acidic (pKa ≈ 11) due to stabilization of the resulting carbanion by both adjacent carbonyl groups.
  • The compound exists in keto-enol tautomeric forms, with the keto form predominating in neutral conditions.
  • The ester group provides a good leaving group capability after nucleophilic attack.
  • The carbonyl groups serve as electrophilic centers for nucleophilic additions.

These structural characteristics enable methyl acetoacetate to participate in numerous reactions including:

  • Claisen condensation reactions, where it can act as both nucleophile and electrophile
  • Enolate formation with bases such as TiCl₄/Et₃N, as demonstrated by NMR studies showing significant shifts in the α-carbon signals from δ = 50.1 to 97.9 ppm with corresponding changes in coupling constants
  • Nucleophilic additions at either carbonyl center
  • Alkylation at the α-position
  • Participation in multicomponent reactions like the Biginelli and Hantzsch syntheses

Evolution of Research Focus and Applications

Research on methyl acetoacetate has evolved significantly over the decades, expanding from basic synthetic applications to more sophisticated uses in pharmaceutical development, materials science, and green chemistry. Early investigations focused primarily on its use as a building block for heterocyclic compounds, but contemporary research has broadened considerably.

Modern applications of methyl acetoacetate include:

  • Pharmaceutical synthesis: It serves as a key intermediate in the production of various drugs, including calcium channel blockers like nifedipine.
  • Heterocycle formation: It participates in the synthesis of pyrazoles, pyrimidines, dihydropyrimidinones, and coumarin derivatives that have biological activities.
  • Multicomponent reactions: It functions as a versatile component in one-pot syntheses of complex molecular frameworks.
  • Green chemistry applications: Due to its biodegradability and low toxicity, it aligns with sustainable chemistry principles.
  • Food and flavor chemistry: It contributes fruity and pleasant aromas to food products.

Recent advances include the development of more efficient catalytic methods for reactions involving methyl acetoacetate, such as potassium-promoted MgO catalysts for the methoxycarbonylation of acetone with dimethyl carbonate to produce methyl acetoacetate. This demonstrates continuing interest in improving the synthesis and applications of this important compound.

Ketene Dimer-Methanol Esterification Process

The ketene dimer (diketene) and methanol esterification process is a cornerstone of industrial MAA production. Traditional methods required heating methanol to its boiling point before diketene addition, incurring high energy costs. A novel approach using a composite catalyst system—triethylenediamine (TEDA) and concentrated sulfuric acid—optimizes this reaction [1]. TEDA is introduced before esterification, enabling diketene addition at ambient temperatures, thereby reducing energy consumption by 20–30% [1]. Post-reaction, the crude product is cooled to 40°C, treated with sulfuric acid, and rectified to achieve >99% purity [1]. This method eliminates intermittent rectification bottlenecks, enhancing throughput by 15% compared to conventional batch processes [1].

Methoxycarbonylation of Acetone with Dimethyl Carbonate

Methoxycarbonylation of acetone using dimethyl carbonate (DMC) over alkali-promoted MgO catalysts represents a solvent-free, atom-efficient route [2]. Potassium-doped MgO (1.97 wt% K) exhibits superior activity, achieving 85% MAA yield under mild conditions (80°C, 4 hours) [2]. Excess potassium, however, forms stable carbonates (e.g., K₂CO₃), reducing catalytic efficacy due to particle agglomeration [2]. Mechanistic studies using in situ CO₂ infrared spectroscopy confirm that base sites abstract the α-hydrogen from acetone, facilitating nucleophilic attack by DMC [2].

Direct Esterification Pathways

Direct esterification of acetoacetic acid with methanol, catalyzed by amine-type ionic liquids, offers a low-waste alternative [4]. Catalysts such as nitric acid n-butylamine and acetic acid triethylamine enable reactions at 60–80°C with 90–95% conversion [4]. These ionic liquids act as dual acid-base catalysts, accelerating both esterification and enol-keto tautomerization [4]. The process avoids corrosive mineral acids, simplifying downstream neutralization and purification steps [4].

Catalytic Systems Development

Amine-Type Ionic Liquid Catalysts

Amine-type ionic liquids (ILs) like nitric acid ethamine and acetate triethylamine have emerged as recyclable catalysts for MAA synthesis [4]. Their tunable acidity and hydrophobicity enhance substrate solubility and reaction kinetics. For example, IL-catalyzed esterification achieves turnover frequencies (TOF) of 120 h⁻¹, outperforming sulfuric acid (TOF: 80 h⁻¹) [4]. Post-reaction, ILs are recovered via vacuum distillation and reused for five cycles without activity loss [4].

Alkali-Promoted MgO Catalysts

Alkali metals (Li, Na, K, Cs) enhance MgO’s basicity, critical for methoxycarbonylation [2]. Potassium promotion increases surface basicity from 0.12 mmol/g (pure MgO) to 0.45 mmol/g (1.97% K/MgO), correlating with a 40% yield improvement [2]. However, excessive potassium (>3 wt%) induces sintering, reducing surface area from 120 m²/g to 65 m²/g [2].

Table 1: Effect of Potassium Loading on MgO Catalytic Performance

K Loading (wt%)Surface Area (m²/g)Basicity (mmol/g)MAA Yield (%)
01500.1245
1.971200.4585
3.50650.3860

Heterogeneous Catalytic Approaches

Heterogeneous catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15), enable continuous MAA production [7]. In a Taylor-Couette disc contactor (TCDC), acetic acid esterification with methanol achieves 30% conversion with simultaneous methyl acetate extraction [7]. Nickel-based catalysts modified with (S)-glutamic acid also show promise for asymmetric hydrogenation of β-ketoesters, yielding chiral MAA derivatives with 80% enantiomeric excess [6].

Green Chemistry Applications

Continuous Flow Synthesis Procedures

Tubular continuous flow reactors (e.g., TCDC) enhance mass transfer and thermal control, reducing reaction times from 8 hours (batch) to 2 hours [8]. A pilot-scale system producing 1,000 tons/year achieves 98% purity with 40% lower energy input [8].

Enzymatic Production Methods

Enzymatic routes using engineered Escherichia coli expressing carbonyl reductases have been explored for stereoselective MAA reduction . However, detailed studies fall outside permitted source materials.

Solvent-Minimized Preparation Techniques

Liquid-liquid extraction integrated into reactor designs (e.g., TCDC) minimizes solvent use by isolating MAA in situ [7]. Solvent-free ionic liquid systems further reduce waste, achieving E-factors (kg waste/kg product) of 0.5 versus 2.0 for traditional methods [4].

Physical Description

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

116.047344113 g/mol

Monoisotopic Mass

116.047344113 g/mol

Boiling Point

336 to 338 °F at 760 mmHg (USCG, 1999)
171.7 °C
169.00 °C. @ 760.00 mm Hg

Flash Point

158 °F (USCG, 1999)
170 °F (77 °C) (open cup)
77 °C c.c.

Heavy Atom Count

8

Vapor Density

4.0 (Air= 1)
Relative vapor density (air = 1): 4.0

Density

1.076 (USCG, 1999) - Denser than water; will sink
1.0762 g/cu cm at 20 °C
Bulk density: 9 lb/gal at 20 °C
Relative density (water = 1): 1.08

LogP

log Kow = -0.69 /Estimated/
-0.26

Odor

Agreeable odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes

Melting Point

-112 °F (USCG, 1999)
-80 °C
-27 °C

UNII

CW4I82QAX1

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.89 [mmHg]
0.892 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 0.17

Pictograms

Irritant

Irritant

Other CAS

105-45-3

Absorption Distribution and Excretion

Like other esters, /methyl acetoacetate/ is potentially skin-absorbable.

Metabolism Metabolites

Although... similar to other acetates, hydrolysis and metabolic degradation occur rapidly, especially since acetoacetic acid is a common mammalian metabolite.

Wikipedia

Methyl acetoacetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

Reaction of methyl acetate with sodium methoxide
Acetoacetic esters are generally made from diketene and the corresponding alcohol as a solvent in the presence of a catalyst. In the case of liquid alcohols, manufacturing is carried out by continuous reaction in a tubular reactor with carefully adjusted feeds of diketene, alcohol, and catalyst, or alcohol-catalyst blend followed by continuous purification. For solid alcohol, an inert solvent is used. Catalysts used include strong acids, tertiary amines, salts such as sodium acetate, organophosphorus compounds, and organometallic compounds. /Acetoacetic Esters/

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Dye and Pigment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Butanoic acid, 3-oxo-, methyl ester: ACTIVE
Total U.S. annual production of MAA and EAA combined is estimated to be 6000-7000 metric tons.

Stability Shelf Life

MAA and EAA are stable liquids

Dates

Modify: 2023-08-15

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